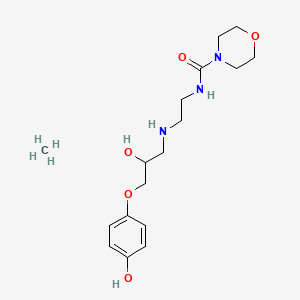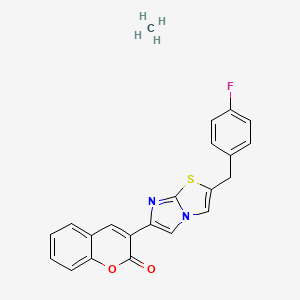![molecular formula C18H22N4O3S B10829347 4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B10829347.png)
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZL0454: is a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression through epigenetic mechanisms. This compound has shown significant potential in scientific research, particularly in the fields of immunology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZL0454 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to BRD4. The key steps include:
Formation of the Core Structure: The initial step involves the synthesis of a heterocyclic core, which serves as the backbone of ZL0454.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as nucleophilic substitution and amide formation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods: Industrial production of ZL0454 involves scaling up the synthetic route while ensuring consistency and purity. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Purification and Packaging: The compound is purified and packaged under sterile conditions to maintain its stability and efficacy.
Chemical Reactions Analysis
Types of Reactions: ZL0454 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ZL0454.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are commonly used solvents for these reactions.
Major Products: The major products formed from these reactions include various derivatives of ZL0454 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Chemistry: ZL0454 is used as a tool compound to study the role of BRD4 in gene regulation and epigenetics. It helps in understanding the molecular mechanisms underlying various biological processes .
Biology: In biological research, ZL0454 is used to investigate the role of BRD4 in cellular processes such as inflammation, cell proliferation, and apoptosis. It has been shown to modulate the expression of genes involved in these processes .
Medicine: ZL0454 has potential therapeutic applications in the treatment of diseases such as cancer and inflammatory disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in preclinical models .
Industry: In the pharmaceutical industry, ZL0454 is used in drug discovery and development programs aimed at targeting BRD4 for therapeutic purposes .
Mechanism of Action
ZL0454 exerts its effects by selectively binding to the bromodomains of BRD4, thereby inhibiting its interaction with acetylated histones. This prevents the recruitment of transcriptional machinery to target genes, leading to the suppression of gene expression. The molecular targets and pathways involved include:
BRD4 Bromodomains: ZL0454 binds to the bromodomains of BRD4 with high affinity, preventing its interaction with acetylated lysines on histones.
Transcriptional Regulation: By inhibiting BRD4, ZL0454 disrupts the transcriptional regulation of genes involved in cell proliferation, inflammation, and other biological processes.
Comparison with Similar Compounds
Uniqueness: ZL0454 is unique in its high selectivity for BRD4 bromodomains and its potent inhibitory effects on gene expression. Its distinct binding mode and favorable pharmacokinetic profile make it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-12-10-17(16(19)11-18(12)23)21-20-13-6-8-15(9-7-13)26(24,25)22-14-4-2-3-5-14/h6-11,14,22-23H,2-5,19H2,1H3 |
InChI Key |
IRKMSULWLDLTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)N)N=NC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


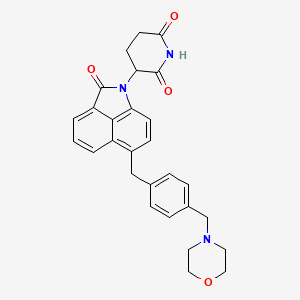
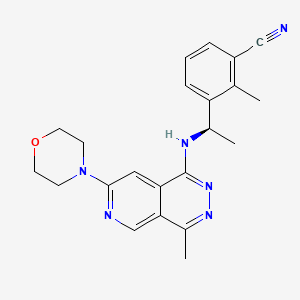
pyridin-2-yl]oxy}quinolin-2-yl)methanone](/img/structure/B10829292.png)
![N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10829295.png)
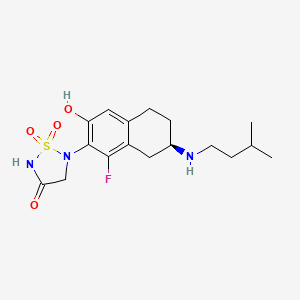
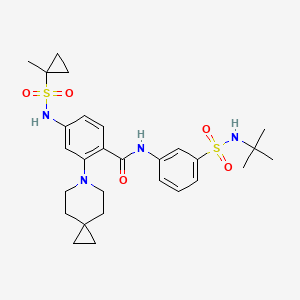
![[(2S)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10829302.png)
![1-[(4R,7S)-12-chloro-14-fluoro-13-(2-fluoro-6-hydroxyphenyl)-4-methyl-10-oxa-2,5,16,18-tetrazatetracyclo[9.7.1.02,7.015,19]nonadeca-1(18),11,13,15(19),16-pentaen-5-yl]prop-2-en-1-one](/img/structure/B10829304.png)
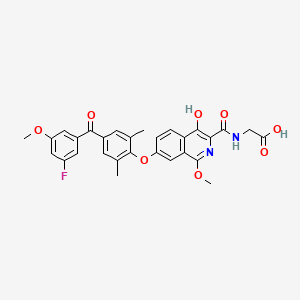
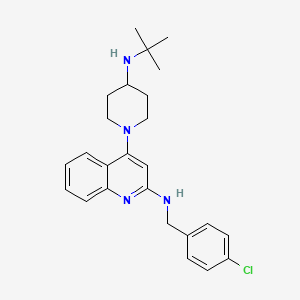
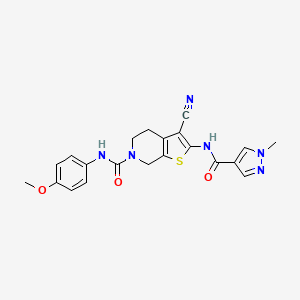
![5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine](/img/structure/B10829345.png)
